molecular formula C13H10ClF2NO2S B10973461 2-chloro-4-fluoro-N-(4-fluoro-2-methylphenyl)benzenesulfonamide

2-chloro-4-fluoro-N-(4-fluoro-2-methylphenyl)benzenesulfonamide

Cat. No.: B10973461
M. Wt: 317.74 g/mol
InChI Key: XSNJJLVVHJEIAO-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-N-(4-fluoro-2-methylphenyl)-1-benzenesulfonamide is a chemical compound with a complex structure that includes chloro, fluoro, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-(4-fluoro-2-methylphenyl)-1-benzenesulfonamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Reduction: Conversion of nitro groups to amino groups.

    Halogenation: Introduction of chloro and fluoro groups.

    Sulfonation: Addition of the sulfonamide group.

Each step requires specific reaction conditions, such as the use of strong acids or bases, controlled temperatures, and appropriate solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring safety protocols, and implementing purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-N-(4-fluoro-2-methylphenyl)-1-benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro or fluoro groups.

Scientific Research Applications

2-Chloro-4-fluoro-N-(4-fluoro-2-methylphenyl)-1-benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-(4-fluoro-2-methylphenyl)-1-benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluoro-N-(3-fluorophenyl)benzamide
  • 2-Chloro-4-fluoro-N-(4-methylphenyl)benzamide

Uniqueness

Compared to similar compounds, 2-chloro-4-fluoro-N-(4-fluoro-2-methylphenyl)-1-benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other compounds may not be as effective.

Properties

Molecular Formula

C13H10ClF2NO2S

Molecular Weight

317.74 g/mol

IUPAC Name

2-chloro-4-fluoro-N-(4-fluoro-2-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C13H10ClF2NO2S/c1-8-6-9(15)2-4-12(8)17-20(18,19)13-5-3-10(16)7-11(13)14/h2-7,17H,1H3

InChI Key

XSNJJLVVHJEIAO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)NS(=O)(=O)C2=C(C=C(C=C2)F)Cl

Origin of Product

United States

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